![molecular formula C8H9F2NO3S B15206024 3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B15206024.png)
3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline is an organic compound with the molecular formula C8H9F2NO3S It is characterized by the presence of a difluoromethyl group, a sulphonyl group, and a methoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline typically involves the introduction of the difluoromethyl group to the aniline derivative. One common method is the reaction of 4-methoxyaniline with difluoromethyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonyl group to a thiol or sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the sulphonyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Trifluoromethyl)sulphonyl]-4-methoxyaniline
- 3-[(Methylsulphonyl]-4-methoxyaniline
- 3-[(Ethylsulphonyl]-4-methoxyaniline
Uniqueness
3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its applications compared to similar compounds .
Properties
Molecular Formula |
C8H9F2NO3S |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
3-(difluoromethylsulfonyl)-4-methoxyaniline |
InChI |
InChI=1S/C8H9F2NO3S/c1-14-6-3-2-5(11)4-7(6)15(12,13)8(9)10/h2-4,8H,11H2,1H3 |
InChI Key |
ZTKFIRRLDQVDEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S,2R)-2-[(R)-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B15205941.png)
![N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205960.png)
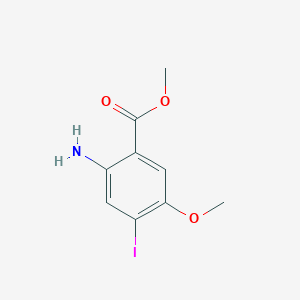


![2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15205989.png)
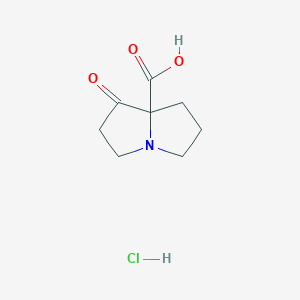
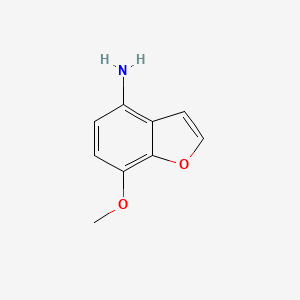
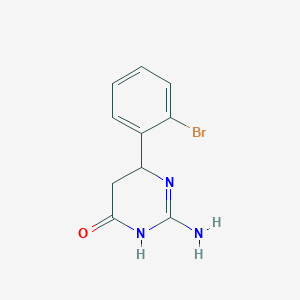
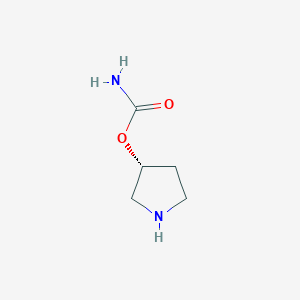


![2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15206028.png)
![1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206031.png)
